(2S,3S)-3-hydroxypyrrolidine-2-carboxamide

Description

Historical Development and Discovery

The historical development of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide is intrinsically linked to the broader discovery and characterization of hydroxyproline derivatives and pyrrolidine-based compounds. The foundational work on hydroxyproline began in 1902 when Hermann Emil Fischer isolated hydroxyproline from hydrolyzed gelatin, marking the beginning of systematic investigation into hydroxylated amino acid derivatives. This discovery established the precedent for understanding how hydroxyl group incorporation into cyclic amino acid structures could create compounds with distinct chemical and biological properties.

The investigation of 3-hydroxyproline specifically gained momentum in the 1960s when three independent teams of United States scientists successfully isolated this amino acid from naturally occurring sources. These research groups, working at the University of Cincinnati College of Medicine, Massachusetts Institute of Technology, and the National Institutes of Health, not only identified 3-hydroxyproline in cattle Achilles tendon collagen and the antibiotic telomycin but also developed multiple synthetic routes for its preparation. The National Institutes of Health group notably claimed to have developed the only largely stereospecific synthesis of 3-hydroxyproline at that time, highlighting the importance of stereochemical control in these systems.

The progression from 3-hydroxyproline research to the specific development of this compound represents a natural evolution in the field, as researchers recognized the potential for modifying the carboxylic acid functionality to create carboxamide derivatives with potentially different biological and chemical properties. The carboxamide modification introduces additional hydrogen bonding capabilities and alters the compound's polarity and solubility characteristics compared to the parent carboxylic acid.

Classification within Pyrrolidine Derivatives

This compound belongs to the pyrrolidine family of compounds, which are characterized by a five-membered saturated heterocycle containing one nitrogen atom and four carbon atoms. Pyrrolidine itself, also known as tetrahydropyrrole, serves as the parent compound for this extensive family of derivatives that exhibit diverse chemical and biological properties. The classification system for pyrrolidine derivatives considers both the substitution pattern on the ring and the functional groups attached to specific positions.

Within the broader pyrrolidine classification, this compound can be categorized as a disubstituted pyrrolidine derivative with hydroxyl and carboxamide functionalities. The compound shares structural features with naturally occurring amino acids, particularly proline and hydroxyproline, which are structurally derived from pyrrolidine. This relationship places the compound in a unique position between synthetic organic molecules and naturally occurring biological building blocks.

The pyrrolidine ring system in this compound exhibits the characteristic properties of secondary amines, including basicity typical of other dialkyl amines. However, the presence of the hydroxyl and carboxamide substituents significantly modifies these basic properties, creating a compound with enhanced hydrogen bonding capabilities and altered reactivity patterns. The cyclic structure of pyrrolidine derivatives provides conformational constraints that distinguish them from linear amino acid derivatives, influencing their interactions with biological targets and their synthetic utility.

The classification of this compound also encompasses its role as a chiral building block, placing it within the category of compounds used for asymmetric synthesis and pharmaceutical intermediate preparation. This classification reflects the compound's potential utility in creating more complex molecular structures while maintaining stereochemical integrity.

Stereochemical Significance

The stereochemical configuration of this compound represents one of its most critical structural features, directly influencing its chemical behavior, biological activity, and synthetic applications. The designation (2S,3S) indicates that both the carboxamide-bearing carbon at position 2 and the hydroxyl-bearing carbon at position 3 possess the S configuration according to Cahn-Ingold-Prelog priority rules. This specific stereochemical arrangement results in both functional groups being oriented on the same face of the pyrrolidine ring, creating a syn relationship between the substituents.

The importance of stereochemistry in pyrrolidine derivatives cannot be overstated, as different stereoisomers can exhibit dramatically different properties. The (2S,3S) configuration creates a specific three-dimensional arrangement that determines how the molecule interacts with other chiral environments, including biological targets such as enzymes and receptors. This stereochemical specificity is particularly relevant given that many biological systems exhibit high selectivity for specific stereoisomers.

Comparison with other stereoisomers reveals the significance of the (2S,3S) configuration. Related compounds such as (2R,3S)-3-hydroxypyrrolidine-2-carboxamide, which differs only in the configuration at the 2-position, would exhibit different spatial arrangements and potentially different biological activities. The availability of multiple stereoisomers allows researchers to investigate structure-activity relationships and optimize compounds for specific applications.

Table 1: Stereochemical Variants of 3-Hydroxypyrrolidine-2-carboxamide

| Stereoisomer | Configuration | Relationship to (2S,3S) | Key Structural Features |

|---|---|---|---|

| This compound | S,S | Reference compound | Syn relationship between substituents |

| (2R,3S)-3-hydroxypyrrolidine-2-carboxamide | R,S | Diastereomer | Anti relationship between substituents |

| (2S,3R)-3-hydroxypyrrolidine-2-carboxamide | S,R | Diastereomer | Anti relationship between substituents |

| (2R,3R)-3-hydroxypyrrolidine-2-carboxamide | R,R | Enantiomer | Syn relationship, opposite configuration |

The stereochemical integrity of this compound is maintained through the rigidity of the pyrrolidine ring system, which prevents interconversion between different configurations under normal conditions. This stability is crucial for applications requiring consistent stereochemical properties throughout chemical transformations or biological interactions.

Relationship to Hydroxyproline and Amino Acid Chemistry

This compound exhibits significant structural relationships to naturally occurring hydroxyproline residues, particularly 3-hydroxyproline found in collagen and other extracellular matrix proteins. The fundamental connection lies in the shared pyrrolidine ring system with hydroxyl substitution at the 3-position, though the carboxamide group in the synthetic compound replaces the carboxylic acid functionality found in natural hydroxyproline.

3-hydroxyproline occurs naturally in collagen at specific locations, with mass spectrometry studies revealing distinct sites of 3-hydroxyproline incorporation in fibril-forming collagens. Research has identified that 3-hydroxyproline residues are found at specific sequence motifs in collagen types I, II, and V, with the most common site being at position 986 in A-clade chains. The natural occurrence of 3-hydroxyproline provides validation for the biological relevance of the hydroxyl substitution pattern seen in this compound.

The biosynthesis of 3-hydroxyproline involves specific prolyl 3-hydroxylases that recognize proline residues in particular sequence contexts, typically requiring a prerequisite sequence of proline-4-hydroxyproline-glycine. This enzymatic process demonstrates the biological significance of the 3-hydroxyl substitution pattern and suggests potential biological recognition mechanisms that might also apply to synthetic analogues like this compound.

Table 2: Structural Comparison of Related Compounds

| Compound | Molecular Formula | Key Functional Groups | Natural Occurrence | Stereochemistry |

|---|---|---|---|---|

| 3-Hydroxyproline | C₅H₉NO₃ | Hydroxyl, Carboxylic acid | Collagen proteins | (2S,3S) in L-form |

| This compound | C₅H₁₀N₂O₂ | Hydroxyl, Carboxamide | Synthetic | (2S,3S) |

| Proline | C₅H₉NO₂ | Carboxylic acid | Universal in proteins | (S) in L-form |

| 4-Hydroxyproline | C₅H₉NO₃ | Hydroxyl, Carboxylic acid | Collagen proteins | (2S,4R) in L-form |

The relationship between this compound and amino acid chemistry extends beyond structural similarity to include functional considerations. The carboxamide group introduces different hydrogen bonding patterns compared to the carboxylic acid found in natural amino acids, potentially creating new interaction modes with biological targets. This modification may enhance binding affinity to certain proteins or alter the compound's pharmacokinetic properties compared to the parent amino acid.

Recent research has demonstrated that 3-hydroxyproline-containing peptides exhibit unique stability and bioactivity properties. Studies have identified highly stable tripeptides containing 3-hydroxyproline that maintain elevated concentrations in blood for extended periods due to resistance to peptidase activity. This finding suggests that the 3-hydroxyl substitution pattern, as found in this compound, may confer enhanced stability to peptide bonds and biological interactions.

The amino acid chemistry context also encompasses the role of hydroxyproline derivatives in collagen stability and function. Research has established that hydroxyproline residues, including 3-hydroxyproline, play crucial roles in collagen triple helix stability through hydrogen bonding networks. While this compound is not directly incorporated into proteins, its structural similarity to these natural components suggests potential applications in collagen research and tissue engineering applications.

Structure

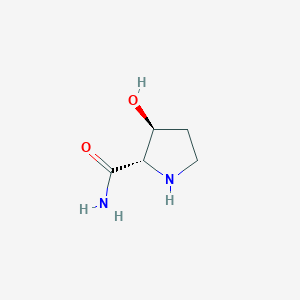

2D Structure

Properties

IUPAC Name |

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-5(9)4-3(8)1-2-7-4/h3-4,7-8H,1-2H2,(H2,6,9)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJXCQYXFPTUOW-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@H]1O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60666984 | |

| Record name | (3S)-3-Hydroxy-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412279-18-6 | |

| Record name | (2S,3S)-3-Hydroxy-2-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412279-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Hydroxy-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding keto compound using a chiral reducing agent. For example, the reduction of 2-chloro-β-ketoester using carbonyl reductase from Lactobacillus fermentum can yield the desired (2S,3S) product .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their high enantioselectivity and efficiency. These methods are environmentally friendly and can be scaled up for large-scale production. The use of genetically engineered bacteria to produce the necessary enzymes for the reduction process is a common approach .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to substitute the hydroxyl group with a chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: CHNO

Molecular Weight: 131.13 g/mol

CAS Number: 412279-18-6

IUPAC Name: (2S,3S)-3-hydroxypyrrolidine-2-carboxamide

The compound features a five-membered nitrogen-containing ring with a hydroxyl group and a carboxamide functional group. Its stereochemistry is crucial for its interactions in biological systems.

Chemical Synthesis

This compound serves as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows it to be integrated into various synthetic pathways to produce pharmaceuticals and fine chemicals.

| Application | Description |

|---|---|

| Chiral Building Block | Used in asymmetric synthesis to produce enantiomerically pure compounds. |

| Intermediate Compound | Acts as an intermediate in the synthesis of biologically active molecules. |

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties: It neutralizes free radicals, reducing oxidative stress in cells, which is vital for protecting cellular integrity.

- Antimicrobial Effects: Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential for therapeutic applications in treating infections.

- Anti-inflammatory Activity: It modulates inflammatory responses, which could be beneficial for conditions characterized by chronic inflammation.

- Enzyme Inhibition: The compound may inhibit specific enzymes, influencing various metabolic pathways.

| Biological Activity | Mechanism |

|---|---|

| Antioxidant | Neutralizes free radicals |

| Antimicrobial | Inhibits bacterial growth |

| Anti-inflammatory | Modulates immune response |

| Enzyme Inhibition | Mimics natural substrates to inhibit enzyme activity |

Medicinal Chemistry

The compound has potential therapeutic applications due to its biological activities. It is studied for its role in developing drugs targeting cardiovascular diseases and metabolic disorders.

Case Study: PCSK9 Antagonists

Recent research has explored this compound as an intermediate in synthesizing PCSK9 antagonists, which are vital for treating hypercholesterolemia and related cardiovascular conditions .

Mechanism of Action

The mechanism of action of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Key Observations :

Functional Group Modifications

Example 1: Adamantane-Glycyl Hybrid

Example 2: Benzamido and Furan Derivatives

- Compound: (2S,4R)-1-[(2S)-2-Benzamido-3,3-dimethylbutanoyl]-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide .

- Key Feature : Aromatic substituents (benzamido, thiazole) improve binding affinity to kinases or G-protein-coupled receptors.

- Comparison : These derivatives exhibit enhanced specificity for biological targets compared to the parent compound, highlighting the role of auxiliary functional groups in drug design .

Biological Activity

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide is a chiral compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article delves into its biological activity, potential applications, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a five-membered nitrogen-containing ring with a hydroxyl group and a carboxamide functional group. Its stereochemistry imparts distinct chemical and biological properties, making it valuable in various applications.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Antioxidant Properties

Research indicates that this compound possesses antioxidant capabilities, allowing it to neutralize free radicals and reduce oxidative stress in cells. This property is critical for protecting cells from damage caused by reactive oxygen species.

2. Antimicrobial Effects

Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. The potential for use in pharmaceutical applications targeting infections has been noted.

3. Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation .

4. Enzyme Inhibition

this compound interacts with specific enzymes, potentially acting as an inhibitor. This interaction is crucial for its role in various metabolic pathways .

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The stereochemistry plays a significant role in its binding affinity and activity:

- Enzyme Interaction : The compound may mimic natural substrates, thereby inhibiting enzyme activity. This inhibition can alter metabolic processes and signal transduction pathways .

- Receptor Modulation : It may also interact with specific receptors to modulate biological responses, contributing to its therapeutic effects.

Applications in Research and Medicine

Due to its biological properties, this compound is being explored for various applications:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used as a building block for synthesizing biologically active molecules. |

| Pharmaceutical Development | Potential therapeutic agent for conditions related to oxidative stress and inflammation. |

| Agricultural Chemistry | Investigated for use in agrochemicals due to its chemical reactivity. |

Case Studies

- Antioxidant Activity Study : A study published in a peer-reviewed journal demonstrated the ability of this compound to scavenge free radicals effectively. The results indicated significant potential for protecting cellular components from oxidative damage.

- Antimicrobial Efficacy Assessment : In vitro tests conducted on various bacterial strains revealed that this compound exhibited notable antimicrobial activity, suggesting its potential as a lead compound for antibiotic development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S,3S)-3-hydroxypyrrolidine-2-carboxamide, and how are stereochemical outcomes controlled?

- Methodological Answer : The synthesis often employs chiral pool strategies or asymmetric catalysis to achieve the desired (2S,3S) configuration. For example, tert-butoxycarbonyl (Boc) protection is a critical step in preserving stereochemistry during intermediate formation, as seen in related pyrrolidine derivatives . Key steps include:

- Stereoselective hydroxylation of pyrrolidine precursors.

- Use of chiral auxiliaries or catalysts to control diastereomeric ratios.

- Characterization via nuclear magnetic resonance (NMR) to confirm stereochemistry, supported by X-ray crystallography for absolute configuration verification .

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR are used to verify backbone connectivity and hydroxyl/carboxamide functional groups. Coupling constants (e.g., J-values) help infer stereochemical relationships .

- X-ray Crystallography : Single-crystal diffraction provides unambiguous confirmation of stereochemistry. For example, studies on analogous hydroxypyrrolidine derivatives resolved (2S,3S) configurations using Mo Kα radiation and SHELX refinement .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in sealed containers under inert gas (N2/Ar) at -20°C to prevent oxidation or hydrolysis. Long-term storage requires periodic reassessment of purity via HPLC .

- Handling : Use gloveboxes or fume hoods with local exhaust ventilation to minimize airborne exposure. Avoid contact with oxidizing agents, as incompatibility may lead to decomposition .

Advanced Research Questions

Q. How can enantiomeric purity be validated during synthesis, and what are common sources of contamination?

- Methodological Answer :

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers. Validate methods using racemic mixtures as controls.

- Circular Dichroism (CD) : Compare optical activity against standards to detect impurities. Contamination often arises from incomplete resolution during asymmetric catalysis or Boc-deprotection side reactions .

- X-ray Diffraction : Resolve ambiguities in stereochemical assignments, particularly for crystalline intermediates .

Q. What experimental strategies mitigate degradation under physiological pH conditions?

- Methodological Answer :

- pH Stability Studies : Conduct accelerated degradation tests (e.g., 40°C, pH 1–13) with HPLC monitoring. Degradation products (e.g., lactams from intramolecular cyclization) can be identified via LC-MS .

- Protective Group Engineering : Introduce acid-labile groups (e.g., Boc) to stabilize the compound during storage while allowing controlled release in target environments .

Q. How do steric and electronic effects influence the compound’s reactivity in catalytic systems?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to map transition states and identify steric clashes between hydroxyl/carboxamide groups and catalysts.

- Kinetic Isotope Effects (KIE) : Study deuterated analogs to elucidate rate-determining steps in reactions like hydrogenation or amide bond formation .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields or stereochemical outcomes?

- Methodological Answer :

- Reproducibility Protocols : Standardize reaction conditions (e.g., solvent purity, catalyst lot) and document deviations. Cross-validate results using alternative routes (e.g., enzymatic resolution vs. asymmetric catalysis).

- Meta-Analysis : Compare crystallographic data (e.g., Cambridge Structural Database entries) to identify trends in stereochemical preferences .

Q. What are the limitations of current toxicity data, and how can they be addressed in preclinical studies?

- Methodological Answer :

- Gap Analysis : Existing SDS documents lack acute toxicity profiles . Mitigate by conducting in vitro assays (e.g., hepatocyte viability, Ames test) prior to in vivo studies.

- Metabolite Screening : Use LC-MS/MS to identify reactive metabolites that may contribute to unreported toxicity .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.